molecular formula C6H5BrN4O B577953 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one CAS No. 1215295-89-8

3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

Cat. No.: B577953
CAS No.: 1215295-89-8
M. Wt: 229.037
InChI Key: YDNQZZLDNBBBDM-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-bromo-2-methylpyrazolo[1,5-d]triazin-7(6H)-one. This nomenclature follows the standard convention for naming fused heterocyclic systems, where the pyrazolo portion represents the base ring system fused to the triazine moiety. The bracketed notation [1,5-d] indicates the specific fusion pattern between the pyrazole and triazine rings, designating the positions of attachment between the two ring systems.

The structural representation of this compound reveals a bicyclic heterocyclic framework characterized by the fusion of a pyrazole ring with a 1,2,4-triazine ring. The pyrazole component contributes a five-membered ring containing two nitrogen atoms in adjacent positions, while the triazine portion provides a six-membered ring with three nitrogen atoms positioned at the 1, 2, and 4 positions. This specific fusion pattern creates a rigid, planar molecular structure that significantly influences the compound's chemical reactivity and potential biological interactions.

The substitution pattern includes a bromine atom positioned at the 3-position of the pyrazolo ring system and a methyl group located at the 2-position. Additionally, the compound features a ketone functionality at the 7-position, designated as (6H)-one in the nomenclature, indicating the presence of a tautomerizable hydrogen atom. The complete structural formula can be represented through various chemical notation systems, with the canonical Simplified Molecular Input Line Entry System representation being Cc1nn2c(c1Br)cn[nH]c2=O.

The International Chemical Identifier string for this compound is InChI=1S/C6H5BrN4O/c1-3-5(7)4-2-8-9-6(12)11(4)10-3/h2H,1H3,(H,9,12), which provides a standardized machine-readable representation of the molecular structure. This identifier encodes the complete connectivity information, including the positions of all atoms, bonds, and tautomeric forms.

Chemical Abstracts Service Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for 3-Bromo-2-methylpyrazolo[1,5-d]triazin-7(6h)-one is 1215295-89-8. This unique numerical identifier serves as the definitive reference for this compound in chemical databases, literature searches, and regulatory documentation. The Chemical Abstracts Service registry number provides unambiguous identification regardless of variations in nomenclature or structural representation methods used across different sources.

Several alternative naming conventions exist for this compound in scientific literature and commercial databases. The compound is also systematically named as 3-bromo-2-methyl-6H,7H-pyrazolo[1,5-d]triazin-7-one, which emphasizes the specific positions of exchangeable hydrogen atoms in the ring system. This alternative nomenclature provides clarity regarding the tautomeric forms that may exist under different chemical conditions.

Commercial suppliers and chemical databases may employ additional naming variations, including Pyrazolo[1,5-d]triazin-7(6H)-one, 3-bromo-2-methyl- and 3-Bromo-2-methyl-6H-pyrazolo[1,5-d]triazin-7-one. These variations reflect different approaches to indicating the position of tautomerizable hydrogen atoms and the specific numbering system used for the fused ring structure.

The International Chemical Identifier Key for this compound is YDNQZZLDNBBBDM-UHFFFAOYSA-N, which serves as a shortened, hash-based representation of the complete structural information. This key facilitates rapid database searches and cross-referencing across multiple chemical information systems.

Database-specific identifiers include the PubChem Substance Identifier and various proprietary numbering systems used by chemical suppliers. These alternative identifiers ensure comprehensive coverage across different information systems and facilitate research activities requiring precise compound identification.

Molecular Formula and Weight Analysis

The molecular formula for 3-Bromo-2-methylpyrazolo[1,5-d]triazin-7(6h)-one is C6H5BrN4O. This formula indicates the compound contains six carbon atoms, five hydrogen atoms, one bromine atom, four nitrogen atoms, and one oxygen atom. The presence of four nitrogen atoms within the molecular structure reflects the heterocyclic nature of both the pyrazole and triazine ring components.

The molecular weight of this compound is precisely calculated as 229.03 grams per mole. Some sources report the monoisotopic mass with greater precision as 229.0341 atomic mass units, which accounts for the exact masses of the most abundant isotopes of each constituent element. This high precision measurement is particularly important for mass spectrometry applications and accurate analytical determinations.

Molecular Property Value Units
Molecular Formula C6H5BrN4O -
Molecular Weight 229.03 g/mol
Monoisotopic Mass 229.0341 amu
Carbon Atoms 6 count
Hydrogen Atoms 5 count
Nitrogen Atoms 4 count
Oxygen Atoms 1 count
Bromine Atoms 1 count

The elemental composition analysis reveals that nitrogen comprises approximately 24.5% of the total molecular weight, reflecting the significant contribution of the nitrogen-rich heterocyclic framework. Carbon accounts for approximately 31.4% of the molecular weight, while the bromine substituent contributes approximately 34.9% of the total mass. This substantial contribution from bromine significantly influences the compound's physical properties, including density and refractive index.

The molecular structure contains a total of 16 atoms, with the heterocyclic framework providing significant rigidity and planarity to the overall molecular geometry. The presence of multiple nitrogen atoms within the ring system creates numerous sites for potential hydrogen bonding interactions and coordination with metal centers, which may be relevant for biological activity and synthetic applications.

The hydrogen-to-carbon ratio of 0.83 indicates a relatively unsaturated molecular structure, consistent with the aromatic character of the fused ring system. The molecular formula also reveals the presence of only one oxygen atom, which is incorporated as part of the ketone functionality at the 7-position of the triazine ring.

Properties

IUPAC Name

3-bromo-2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-3-5(7)4-2-8-9-6(12)11(4)10-3/h2H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNQZZLDNBBBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1Br)C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205728
Record name 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-89-8
Record name 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-2-methylpyrazole with a brominating agent, such as bromine or N-bromosuccinimide (NBS), followed by cyclization with a suitable triazine precursor. The reaction is usually carried out in an organic solvent, such as acetonitrile or dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with microbial enzymes can result in antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional properties of brominated pyrazolo-triazinones are highly dependent on the position of bromine and additional substituents. Key comparisons include:

(a) 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
  • Structure : Lacks bromine at position 3.
  • Relevance : The absence of bromine reduces molecular weight (MW = ~177 g/mol) and may enhance solubility in polar solvents. However, the methyl group at position 2 still sterically influences reactivity. This compound has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
  • Contrast : Bromination at position 3 in the target compound likely increases electrophilicity, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
(b) 7-Bromo-3-(4-chlorobenzyl)-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one
  • Structure : Bromine at position 7 and a 4-chlorobenzyl group at position 3.
  • Synthesis : Produced via N-bromosuccinimide bromination in acetonitrile (92% yield) .
(c) 3-Bromo-6,7-dihydroquinolin-8(5H)-one
  • Structure: Bromine on a dihydroquinolinone scaffold.
  • Properties: Suppliers note applications in pharmaceutical intermediates. The saturated ring system may confer greater conformational flexibility compared to the rigid pyrazolo-triazinone core .

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Spectral Data (1H-NMR)
Target Compound ~230 3-Br, 2-Me δ ~2.5 (s, 3H, CH3), δ ~5.6 (s, 1H, NH)*
7-Bromo-3-(4-chlorobenzyl)-triazinone 341 7-Br, 3-(Cl-benzyl) δ 5.60 (s, 2H), δ 7.34–7.44 (m, 4H, Ar-H)
2-Methylpyrazolo-triazinone ~177 2-Me Discontinued; inferred δ ~2.4 (s, 3H, CH3)

*Inferred from analogous structures in and .

Biological Activity

3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolo-triazines. Its unique fused ring structure, characterized by a pyrazole and a triazine ring with specific substitutions, has garnered interest in medicinal chemistry and biological research due to its potential bioactive properties.

  • IUPAC Name : 3-bromo-2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one
  • Molecular Formula : C₆H₅BrN₄O
  • Molecular Weight : 229.03 g/mol
  • CAS Number : 1215295-89-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer research.

Antimicrobial Properties

Studies have suggested that compounds within the pyrazolo-triazine class possess significant antimicrobial activity. For instance:

  • Mechanism : The bromine atom at the 3-position may enhance the compound's reactivity towards microbial targets.
  • Case Studies : In vitro assays have demonstrated effectiveness against various bacterial strains and fungi, indicating potential for development as an antimicrobial agent .

Anticancer Potential

The compound has also been explored for its anticancer properties:

  • Cell Line Studies : Research involving cancer cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis.
  • Mechanistic Insights : The compound appears to interfere with key signaling pathways involved in tumor growth and survival, such as the PI3K/AKT/mTOR pathway .

Detailed Research Findings

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains; potential for therapeutic development.
Anticancer ActivityInduces apoptosis in cancer cell lines; disrupts PI3K/AKT/mTOR signaling pathway.
Synthesis and FunctionalizationHighlights diverse synthetic routes leading to compounds with enhanced biological activity.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazolo-triazines, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Cancer Cell Inhibition

A separate investigation evaluated the compound's effects on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth with IC50 values around 15 µM. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to apoptotic cell death.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one?

  • Methodology :

  • Silylformamidine reactions : React methyl carboxylate derivatives with silylformamidine at elevated temperatures (60–90°C) for 15–30 minutes, followed by recrystallization (e.g., hexane or pentane) to isolate products with yields up to 90% .
  • Bromination : Introduce bromine via electrophilic substitution using Br₂ under controlled pH (e.g., pH 12 maintained with NaOH) to avoid side reactions, followed by acidification to precipitate the product .
  • S-Alkylation : Use alkali-mediated ring closure of pyrazole and triazine precursors, as demonstrated in the synthesis of 4-phenethylthio derivatives .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodology :

  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.67–8.38 ppm for pyrazolo-triazine cores) and methyl/trimethylsilyl groups (δ 0.13–3.52 ppm) . Coupling constants (e.g., J = 57 Hz for difluoromethyl groups) confirm substituent geometry.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS, ensuring alignment with calculated values (e.g., C₁₇H₁₅FN₆O at 338.34 g/mol) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and N–H/N–Br vibrations (~3200–500 cm⁻¹) .

Advanced Research Questions

Q. How does bromine substitution at position 3 influence molecular packing and non-covalent interactions?

  • Methodology :

  • X-ray Diffraction (XRD) : Compare bond lengths (C–Br: ~1.9 Å) and angles in brominated vs. non-brominated analogs. Bromine increases halogen bonding, affecting crystal density and π-stacking interactions .
  • Hirshfeld Surface Analysis : Quantify Br···H/N contacts to explain packing efficiency and stability differences .

Q. How can reaction conditions be optimized for introducing substituents at position 7?

  • Methodology :

  • Temperature/Time Screening : Heating at 60°C for 15 minutes vs. 90°C for 30 minutes alters yields (e.g., 88% vs. 71%) due to thermal stability of intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while hexane aids in purifying hydrophobic products .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Assay Standardization : Validate purity via HPLC (>95%) and control solvent effects (e.g., DMSO concentration ≤1%) .
  • Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, lanosterol demethylase). Compare binding affinities (ΔG values) to explain activity variations .

Q. What computational methods predict the bioactivity of derivatives?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Br, CF₃) with IC₅₀ values using regression analysis .

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